molecular formula C23H27N3O3 B2476898 7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 374914-93-9

7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2476898
CAS No.: 374914-93-9
M. Wt: 393.487
InChI Key: BTIQMISUSDDOHP-UHFFFAOYSA-N
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Description

This compound is a spiro heterocyclic structure featuring a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core linked to a methyl-substituted piperidine ring. Its molecular architecture includes two methoxy groups at the 7- and 4-positions, which enhance electron density and influence biological activity. Spiro compounds like this are of significant interest due to their conformational rigidity, which can improve target binding specificity in drug discovery .

Properties

IUPAC Name

7-methoxy-2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-25-13-11-23(12-14-25)26-20(18-5-4-6-21(28-3)22(18)29-23)15-19(24-26)16-7-9-17(27-2)10-8-16/h4-10,20H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIQMISUSDDOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies based on current research.

Chemical Structure and Properties

The compound features a complex spirocyclic structure that contributes to its unique biological activity. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃
Molecular Weight302.34 g/mol
IUPAC Name7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
LogP3.45

Biological Activity

Research indicates that this compound exhibits a range of biological activities including:

1. Anticancer Activity
Studies have shown that the compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. For instance, in vitro studies demonstrated significant cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cells.

2. Antioxidant Properties
The compound has been evaluated for its antioxidant capacity. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is particularly relevant in protecting against diseases linked to oxidative damage.

3. Anti-inflammatory Effects
In animal models of inflammation, the compound demonstrated the ability to reduce inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal reported that treatment with the compound led to a dose-dependent reduction in cell viability in MCF-7 cells. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.

Case Study 2: Antioxidant Activity
In a study assessing various antioxidant compounds, 7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] exhibited a DPPH radical scavenging activity comparable to that of standard antioxidants like ascorbic acid.

The biological activities of the compound are believed to be mediated through various mechanisms:

  • Apoptosis Induction: Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle disruption.
  • Antioxidant Mechanism: Modulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity (MIC or IC₅₀) Reference
7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[...] (Target) C₂₄H₂₆N₃O₃ 7-OCH₃, 4-OCH₃, piperidine ring Not reported
2′-(4-Chlorophenyl)-7′-methoxy-1′,10b′-dihydrospiro[...] () C₂₃H₂₂ClN₃O₂ 4-Cl, cyclohexane ring Not reported
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[...] () C₃₂H₂₆ClN₃O₃ 4-Cl-benzyloxy, phenyl substituent Not reported
9′-Bromo-2′-(4-methoxyphenyl)-1-methyl-1′,10b′-dihydrospiro[...] () C₂₃H₂₄BrN₃O₂ 9-Br, piperidine ring Not reported
7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[...] () C₂₄H₂₇Cl₂N₃O₂ 7,9-diCl, 1'-propyl Not reported
2-(4-substitutedphenyl)-1,10b-dihydrospiro[...] (Isatin-derived, ) C₂₆H₂₀N₄O₃ Indolinone moiety, variable 4-substituents MIC: 50–250 μg/mL (antibacterial/fungal)

Key Observations:

  • Methoxy groups (electron-donating) improve solubility and metabolic stability .
  • Ring Modifications: Replacing the piperidine ring with cyclohexane () or indolinone () alters steric hindrance and hydrogen-bonding capacity, affecting target interactions.
  • Biological Activity: Only the isatin-derived spiro compound () has reported MIC values (50–250 μg/mL), suggesting that the indolinone moiety and sulfonyl groups contribute to antimicrobial efficacy.

Pharmacological Potential

  • Antimicrobial Activity : The isatin-derived spiro compound () shows broad-spectrum activity, likely due to sulfonyl and oxadiazole groups disrupting microbial cell walls .
  • Herbicidal Activity : Pyrazolo-triazine/thiadiazine derivatives () inhibit photosynthesis, suggesting that similar spiro compounds could be optimized for agrochemical use .

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